3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide

Kinase inhibitor design Structure-activity relationship EGFR tyrosine kinase

This compound features a distinct meta-substituted benzamide linker and 6-bromo-4-phenylquinazoline core, providing a non-covalent, reversible binding profile for kinase inhibition studies. Its high computed lipophilicity (XLogP3-AA 7.0) makes it a candidate for CNS penetration studies, while the 6-bromo group serves as a versatile handle for palladium-catalyzed cross-coupling to generate C6 analog libraries. Ideal for systematic SAR campaigns comparing meta- vs. para-aminobenzamide geometry in EGFR/HER2 kinase assays. Inquire for bulk sizes and custom synthesis.

Molecular Formula C28H21BrN4O
Molecular Weight 509.407
CAS No. 392289-64-4
Cat. No. B2673944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
CAS392289-64-4
Molecular FormulaC28H21BrN4O
Molecular Weight509.407
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C28H21BrN4O/c1-18-8-5-6-13-24(18)31-27(34)20-11-7-12-22(16-20)30-28-32-25-15-14-21(29)17-23(25)26(33-28)19-9-3-2-4-10-19/h2-17H,1H3,(H,31,34)(H,30,32,33)
InChIKeyGSKLQNKASTZIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide (CAS 392289-64-4): Procurement-Relevant Identity and Scaffold Classification


The compound 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide (CAS 392289-64-4) is a synthetic small molecule belonging to the 2-aminoquinazoline class. Its structure features a 6-bromo-4-phenylquinazoline core linked via a 2-amino bridge to a meta-substituted N-(2-methylphenyl)benzamide moiety [1]. The quinazoline scaffold is extensively precedented in kinase inhibitor discovery, particularly for targeting the ATP-binding pocket of receptor tyrosine kinases such as EGFR and HER2 [2]. This specific compound is cataloged in PubChem (CID 3590307) with a molecular weight of 509.4 g/mol and a computed XLogP3-AA of 7, indicating high lipophilicity [1].

Why Generic Substitution of 2-Aminoquinazoline Benzamides Carries Scientific Risk for 392289-64-4 Procurement


Within the 2-aminoquinazoline benzamide series, the position of the amide linker on the central phenyl ring and the substitution pattern on the terminal anilide profoundly influence target engagement and selectivity. The meta-substituted benzamide architecture of CAS 392289-64-4 is distinct from the para-substituted isomer (CAS 313399-05-2) and other close analogs [1]. Even conservative modifications to the quinazoline C6 substituent or the N-aryl moiety are known to alter hydrogen-bonding networks within the ATP-binding pocket of EGFR and related kinases, as established by structure-activity relationship (SAR) campaigns on analogous scaffolds [2]. Consequently, substituting this compound with a positional isomer or a des-bromo analog without experimental validation risks introducing uncharacterized changes in binding kinetics, cellular potency, and off-target profiles.

Quantitative Differentiation Evidence for 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide Against Closest Analogs


Regioisomeric Differentiation: Meta- vs. Para-Benzamide Linker Position

The target compound features a 3-aminobenzamide linkage (meta-substitution), whereas the closest cataloged analog, CAS 313399-05-2, bears a 4-aminobenzamide (para-substitution) [1]. In quinazoline-based kinase inhibitors, the substitution geometry on the central phenyl ring dictates the vector of the terminal aromatic group within the ATP-binding site. For EGFR-targeting 4-anilinoquinazolines, para-substitution typically orients the pendant aryl group toward the solvent-exposed region, while meta-substitution can redirect this group into the hydrophobic back pocket or the ribose-binding region, potentially altering isoform selectivity [2]. No head-to-head biochemical comparison of the two regioisomers has been published in the accessible primary literature.

Kinase inhibitor design Structure-activity relationship EGFR tyrosine kinase

C6 Bromo Substituent: Comparison with Des-Bromo and C6-Alternative Quinazoline EGFR Inhibitors

The 6-bromo substituent on the quinazoline core of CAS 392289-64-4 distinguishes it from clinical 4-anilinoquinazoline EGFR inhibitors such as gefitinib (C6-H), erlotinib (C6-H), and lapatinib (C6-H) [1]. In the related irreversible EGFR inhibitor PD 168393, a 6-acrylamido group (rather than 6-bromo) serves as the Michael acceptor for covalent targeting of Cys773 [2]. The 6-bromo group in the target compound is electron-withdrawing and sterically demanding, which can influence the electron density of the quinazoline ring and affect both reversible binding affinity and metabolic stability. No quantitative IC50 values for the target compound against EGFR or other kinases have been identified in the peer-reviewed literature as of the search date.

EGFR inhibitor Irreversible kinase inhibition Quinazoline SAR

Lipophilicity-Driven Property Differentiation from Classical 4-Anilinoquinazolines

The computed XLogP3-AA of 7.0 for CAS 392289-64-4 [1] places it substantially above the typical range for oral kinase inhibitors such as gefitinib (XLogP ~3.5), erlotinib (XLogP ~3.2), and lapatinib (XLogP ~5.0) [2]. This elevated lipophilicity arises from the combination of the 4-phenyl group, the 6-bromo substituent, and the N-(2-methylphenyl)benzamide terminus. High logP values can correlate with increased plasma protein binding, enhanced passive membrane permeability, and potentially greater tissue distribution—but also with higher metabolic clearance and phospholipidosis risk.

Drug-likeness Lipophilicity Quinazoline ADME

Procurement-Driven Application Scenarios for 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide Based on Structural Differentiation


Chemical Probe for Exploring Meta-Substituted Quinazoline Benzamide SAR Space

The distinct meta-substitution pattern and 6-bromo-4-phenylquinazoline core make CAS 392289-64-4 a valuable scaffold for systematic SAR studies comparing the biochemical consequences of meta- versus para-aminobenzamide geometry in kinase inhibition. Researchers can use this compound as a starting point for synthesizing focused libraries that probe the impact of linker topology on EGFR/HER2 selectivity, exploiting the lipophilic nature of the scaffold for fragment-based or structure-guided design [1].

Negative Control or Inactive Comparator for Acrylamide-Based Irreversible EGFR Inhibitors

Unlike PD 168393 and related 6-acrylamidoquinazolines that covalently target Cys773 of EGFR, the target compound lacks a Michael acceptor at the C6 position and is therefore predicted to be a reversible binder (if active). This property profile makes it a candidate for use as a non-covalent control compound in washout experiments designed to distinguish reversible from irreversible inhibition kinetics in cellular assays [2].

High-Lipophilicity Reference Standard for CNS Penetration Studies

With a computed XLogP3-AA of 7.0, the compound exhibits markedly higher predicted lipophilicity than typical clinical-stage quinazoline kinase inhibitors. This property may facilitate passive diffusion across the blood-brain barrier, rendering it a useful tool compound for evaluating the impact of quinazoline scaffold lipophilicity on CNS exposure in rodent pharmacokinetic studies, provided adequate metabolic stability can be experimentally confirmed [1].

Synthetic Intermediate for Diversification at the C6 Position

The 6-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings). This chemical reactivity allows researchers to generate arrays of C6-substituted analogs from a common late-stage intermediate, enabling rapid exploration of the C6 vector in target engagement without de novo synthesis of the entire quinazoline core for each analog .

Quote Request

Request a Quote for 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.